
Tricycloheptylborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borane, tricycloheptyl- is an organoboron compound characterized by the presence of three cycloheptyl groups attached to a central boron atom This compound is part of the broader class of boranes, which are compounds consisting of boron and hydrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of borane, tricycloheptyl- typically involves the reaction of cycloheptyl lithium with boron trichloride. The reaction proceeds as follows: [ \text{3 C}7\text{H}{11}\text{Li} + \text{BCl}_3 \rightarrow \text{B(C}7\text{H}{11})_3 + 3 \text{LiCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods: Industrial production of borane, tricycloheptyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment to handle the reactive intermediates and to maintain the inert atmosphere throughout the process.
化学反応の分析
Types of Reactions: Borane, tricycloheptyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The cycloheptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in the presence of a base, such as sodium hydroxide.
Reduction: Borane, tricycloheptyl- can reduce carbonyl compounds to alcohols. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran.
Substitution: Nucleophiles, such as amines or alcohols, can be used to substitute the cycloheptyl groups. The reactions are often carried out at elevated temperatures to facilitate the substitution process.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted boranes depending on the nucleophile used.
科学的研究の応用
Borane, tricycloheptyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions where it adds across carbon-carbon double bonds to form organoboranes.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various organic molecules.
Industry: Borane, tricycloheptyl- is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
作用機序
The mechanism of action of borane, tricycloheptyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as hydroboration, where it adds to carbon-carbon double bonds. The molecular targets and pathways involved in its reactions depend on the specific reactants and conditions used.
類似化合物との比較
Borane, tricycloheptyl- can be compared with other similar compounds, such as:
Borane, triethyl-: This compound has three ethyl groups attached to the boron atom. It is less sterically hindered than borane, tricycloheptyl-, making it more reactive in certain reactions.
Borane, triphenyl-: This compound has three phenyl groups attached to the boron atom. It is more stable and less reactive than borane, tricycloheptyl- due to the electron-donating nature of the phenyl groups.
Borane, trimethyl-: This compound has three methyl groups attached to the boron atom. It is highly reactive and often used in hydroboration reactions.
The uniqueness of borane, tricycloheptyl- lies in its steric bulk and the stability provided by the cycloheptyl groups, which can influence its reactivity and selectivity in various chemical reactions.
特性
CAS番号 |
102444-65-5 |
|---|---|
分子式 |
C21H39B |
分子量 |
302.3 g/mol |
IUPAC名 |
tri(cycloheptyl)borane |
InChI |
InChI=1S/C21H39B/c1-2-8-14-19(13-7-1)22(20-15-9-3-4-10-16-20)21-17-11-5-6-12-18-21/h19-21H,1-18H2 |
InChIキー |
NYPDBEJBZXJGNK-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCCCC1)(C2CCCCCC2)C3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


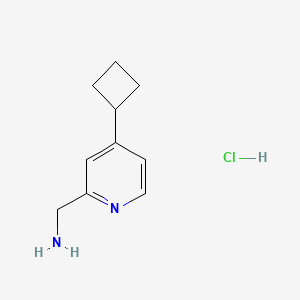
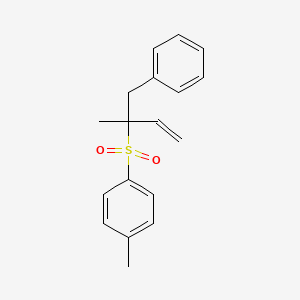
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
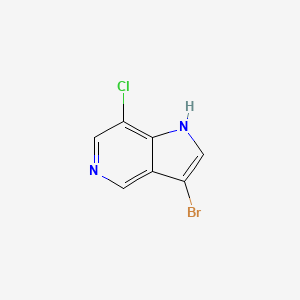
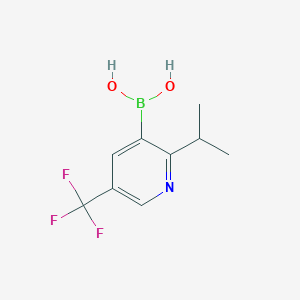
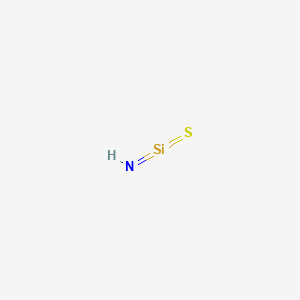
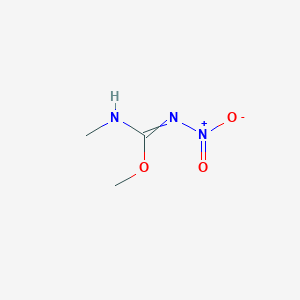
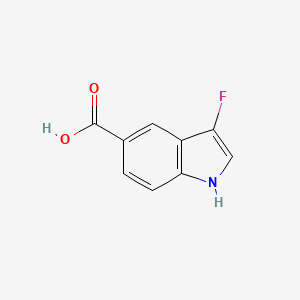
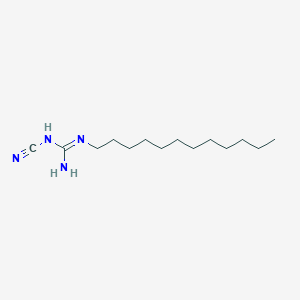
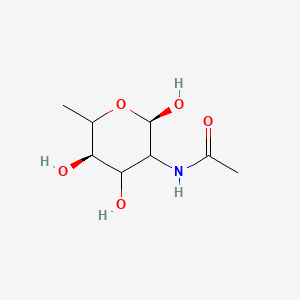
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
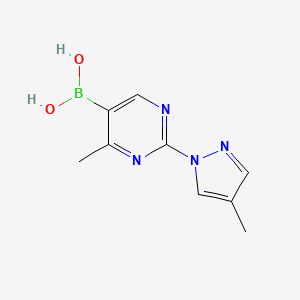
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
